molecular formula C9H21O3P B3280902 Diisobutyl methylphosphonate CAS No. 7242-56-0

Diisobutyl methylphosphonate

Cat. No.: B3280902
CAS No.: 7242-56-0
M. Wt: 208.23 g/mol
InChI Key: IGNFYWATZHBYFJ-UHFFFAOYSA-N
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Description

Diisobutyl methylphosphonate is an organophosphorus compound with the molecular formula C₉H₂₁O₃P. It is also known as methylphosphonic acid diisobutyl ester. This compound is characterized by its phosphonate ester structure, where the phosphorus atom is bonded to a methyl group and two isobutyl groups. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of diisobutyl phosphite with iodomethane. This reaction typically occurs in the presence of a base such as sodium hydroxide and a phase transfer catalyst like N-benzyl-N,N,N-triethylammonium chloride in dichloromethane at room temperature . The reaction proceeds via the Michaelis-Becker reaction mechanism.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Diisobutyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

    Hydrolysis: The ester bonds can be hydrolyzed to yield phosphonic acid and isobutanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various alkyl or aryl phosphonates.

    Hydrolysis: Phosphonic acid and isobutanol.

Scientific Research Applications

Diisobutyl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential use in enzyme inhibition and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of diisobutyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the design of antiviral and anticancer drugs, where this compound derivatives can inhibit key enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

  • Diisopropyl methylphosphonate
  • Dimethyl methylphosphonate
  • Diethyl methylphosphonate

Properties

IUPAC Name

2-methyl-1-[methyl(2-methylpropoxy)phosphoryl]oxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFYWATZHBYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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